molecular formula C26H29N5OS B10876992 2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-quinolyl)acetamide

2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-quinolyl)acetamide

Cat. No.: B10876992
M. Wt: 459.6 g/mol
InChI Key: WHGVDCHBWMNQCF-UHFFFAOYSA-N
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Description

2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-quinolyl)acetamide is a complex organic compound that features a unique combination of adamantyl, triazole, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-quinolyl)acetamide typically involves multiple steps, starting with the preparation of the adamantyl and triazole intermediates. The adamantyl group is often introduced through a Friedel-Crafts alkylation reaction, while the triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate nitrile. The final step involves the coupling of the triazole intermediate with the quinoline derivative under suitable conditions, such as the use of a base and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-quinolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require specific temperatures and pressures to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-quinolyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance the compound’s ability to penetrate cell membranes, while the triazole and quinoline moieties could interact with active sites or binding pockets on target proteins. This interaction could lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantyl derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Triazole derivatives: Compounds such as fluconazole and itraconazole, which are used as antifungal agents.

    Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

Uniqueness

What sets 2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-quinolyl)acetamide apart is its combination of these three distinct moieties, which may confer unique properties and activities not seen in other compounds. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C26H29N5OS

Molecular Weight

459.6 g/mol

IUPAC Name

2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-quinolin-4-ylacetamide

InChI

InChI=1S/C26H29N5OS/c1-2-9-31-24(26-13-17-10-18(14-26)12-19(11-17)15-26)29-30-25(31)33-16-23(32)28-22-7-8-27-21-6-4-3-5-20(21)22/h2-8,17-19H,1,9-16H2,(H,27,28,32)

InChI Key

WHGVDCHBWMNQCF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=NC3=CC=CC=C32)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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